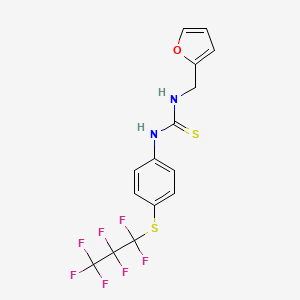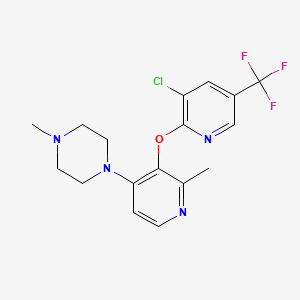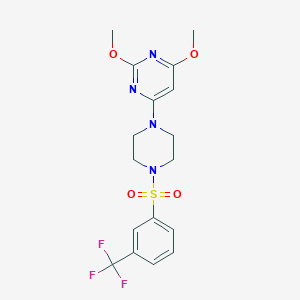
2-methyl-5-(1H-tetrazol-1-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-methyl-5-(1H-tetrazol-1-yl)phenol” is a chemical compound with the CAS RN®: 924858-73-1 . It is manufactured by Angene International Limited and is stored under refrigeration .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been discussed in various studies . For instance, imidazole, a five-membered heterocyclic moiety, has been used as a basic core in the development of new drugs . Another study discussed the design and synthesis of 5-[4′-(substituted-methyl)[1,1′-biphenyl]-2-yl]-1H-tetrazoles .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The compound 2-Methyl-5-(1H-Tetrazol-1-yl)phenol has been studied in various contexts due to its unique chemical properties. One area of research involves its crystal structure analysis. For instance, a study by Lee, Ryu, and Junseong Lee (2017) explored the crystal structure of a closely related compound, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, which is a major product of the reaction between 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate. This research highlights the potential of this compound derivatives in the development of new materials with unique crystal structures (S. Lee, J. Ryu, & Junseong Lee, 2017).
Antibacterial Properties
Another significant application is in the synthesis of compounds with potential antibacterial properties. A study conducted by Kakanejadifard et al. (2013) prepared Schiff base compounds from the reaction of 3,4-diamino-1,2,5-oxadiazole with 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehyde. These compounds, including derivatives of this compound, exhibited notable antibacterial activities against Staphylococcus aureus and Bacillus cereus, suggesting their potential application in developing new antibacterial agents (A. Kakanejadifard et al., 2013).
Catalytic Behavior and Chemical Reactions
The catalytic behavior and involvement in chemical reactions of this compound derivatives have also been a subject of interest. For example, the synthesis and ethylene oligomerization studies of iron(II) complexes bearing 2-(1H-benzimidazol-2-yl)-phenol derivatives, including the tetrazole moiety, indicate the influence of these compounds in catalyzing ethylene reactivity, showing high activity and selectivity for linear 1-butene. This research underscores the utility of such compounds in industrial chemical processes and catalysis (M. Haghverdi et al., 2018).
Mercury Ion Detection
Furthermore, Choi et al. (2014) explored the development of a colorimetric chemosensor based on the combination of diethylaminosalicylaldehyde and imidazole groups for the selective detection of mercury ions. This sensor exhibited a remarkable color change from colorless to yellow upon treatment with mercury ions, demonstrating the potential application of this compound derivatives in environmental monitoring and the detection of heavy metals (Y. Choi et al., 2014).
Propiedades
IUPAC Name |
2-methyl-5-(tetrazol-1-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-6-2-3-7(4-8(6)13)12-5-9-10-11-12/h2-5,13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAFUMWYLCVIAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=NN=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-ethyl-5-{[(4-ethylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2867800.png)

![4-(Azetidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2867804.png)



![1'-(4-methylthiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2867811.png)



![2-{[2-(2-{[(4-fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methoxyphenyl)butanamide](/img/structure/B2867817.png)
![6-(4-Nitropyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2867818.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2867819.png)
